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Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy.

While immunochemotherapy has improved outcomes, a significant number of patients

experience refractory or relapsed disease, highlighting the need for novel therapeutic

strategies. CC-122 (Avadomide) is a novel small molecule agent that modulates the activity of

the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] In DLBCL, CC-122 binding to

CRBN leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid

transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] These transcription factors

are crucial for B-cell development and function. Their degradation by CC-122 results in both

direct anti-tumor effects and immunomodulatory activities.[1][2]

Mechanistically, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-

stimulated genes (ISGs), mimicking an interferon (IFN) response that can induce apoptosis in

both Activated B-Cell-like (ABC) and Germinal Center B-cell-like (GCB) DLBCL subtypes.[2][3]

[4] This activity profile distinguishes CC-122 from other immunomodulatory agents that show

preferential activity in the ABC subtype.[2] Furthermore, the degradation of Ikaros and Aiolos in

T-cells enhances interleukin-2 (IL-2) production, contributing to an anti-lymphoma immune

response.[1]
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This document provides detailed application notes on the gene expression profiling of DLBCL

cells treated with CC-122, including illustrative data and comprehensive experimental

protocols.

Data Presentation
The following tables summarize illustrative quantitative data representing the expected gene

expression changes in DLBCL cells following treatment with CC-122. This data is based on

published literature describing the upregulation of interferon-stimulated genes.

Table 1: Illustrative Gene Expression Changes in DLBCL Cell Lines Treated with CC-122
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Gene Symbol Gene Name
Fold Change (CC-
122 vs. Control)

p-value

IRF7
Interferon Regulatory

Factor 7
8.5 < 0.001

IFIT1

Interferon Induced

Protein With

Tetratricopeptide

Repeats 1

12.2 < 0.001

IFIT3

Interferon Induced

Protein With

Tetratricopeptide

Repeats 3

15.1 < 0.001

DDX58

DExD/H-Box Helicase

58 (also known as

RIG-I)

10.8 < 0.001

OAS1
2'-5'-Oligoadenylate

Synthetase 1
7.9 < 0.001

MX1
MX Dynamin Like

GTPase 1
9.3 < 0.001

STAT1

Signal Transducer and

Activator of

Transcription 1

6.5 < 0.001

ISG15
ISG15 Ubiquitin Like

Modifier
11.5 < 0.001

Note: This table presents illustrative data based on the known mechanism of CC-122. Actual

results may vary depending on the cell line, experimental conditions, and data analysis

methods.
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The following protocols provide a detailed methodology for the treatment of DLBCL cells with

CC-122 and subsequent gene expression profiling using RNA sequencing.

Protocol 1: Culture and Treatment of DLBCL Cell Lines
Cell Culture:

Culture DLBCL cell lines (e.g., TMD8 for ABC subtype, SU-DHL-4 for GCB subtype) in

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Ensure cells are in the logarithmic growth phase before treatment.

CC-122 Preparation:

Prepare a stock solution of CC-122 (Avadomide) in dimethyl sulfoxide (DMSO) at a

concentration of 10 mM.

Store the stock solution at -20°C.

Further dilute the stock solution in culture medium to the desired final concentrations (e.g.,

0.1 µM, 1 µM, 10 µM) immediately before use.

Cell Treatment:

Seed DLBCL cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

Treat the cells with varying concentrations of CC-122 or with DMSO as a vehicle control.

Incubate the treated cells for 24 hours.

Protocol 2: RNA Extraction and Quality Control
Cell Lysis and Homogenization:

Harvest the cells by centrifugation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) according to the

manufacturer's instructions.

Homogenize the lysate by passing it through a fine-gauge needle.

RNA Isolation:

Perform RNA isolation using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-

chloroform extraction followed by ethanol precipitation.

Include an on-column DNase digestion step to remove any contaminating genomic DNA.

RNA Quality Control:

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent

Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing Library Preparation and
Sequencing

mRNA Enrichment:

Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to

capture the poly(A) tails of mRNA molecules.

RNA Fragmentation and cDNA Synthesis:

Fragment the enriched mRNA into smaller pieces.

Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using

reverse transcriptase and random primers.

Synthesize the second strand of cDNA using DNA polymerase I.
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Library Preparation:

Perform end-repair on the double-stranded cDNA fragments to create blunt ends.

A-tail the cDNA fragments by adding a single adenosine nucleotide to the 3' ends.

Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain

sequences for primer binding for amplification and sequencing.

Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.

Library Quality Control and Sequencing:

Assess the quality and size distribution of the prepared library using an automated

electrophoresis system.

Quantify the library using qPCR.

Perform high-throughput sequencing of the prepared library on a suitable platform (e.g.,

Illumina NovaSeq).

Protocol 4: Bioinformatic Analysis of RNA-Seq Data
Quality Control of Raw Sequencing Reads:

Use tools like FastQC to assess the quality of the raw sequencing reads.

Trim adapter sequences and low-quality bases from the reads using tools like

Trimmomatic.

Alignment to a Reference Genome:

Align the trimmed reads to a human reference genome (e.g., GRCh38) using a splice-

aware aligner such as STAR.

Quantification of Gene Expression:

Count the number of reads mapping to each gene using tools like HTSeq-count or

featureCounts.
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Differential Gene Expression Analysis:

Perform differential gene expression analysis between CC-122 treated and control

samples using packages like DESeq2 or edgeR in R.

Identify genes with a statistically significant change in expression (e.g., adjusted p-value <

0.05) and a fold change greater than a defined threshold (e.g., |log2(fold change)| > 1).

Pathway and Functional Enrichment Analysis:

Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome)

on the list of differentially expressed genes using tools like GSEA or DAVID to identify

significantly enriched biological pathways.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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